Trioctyl borate

Description

Properties

IUPAC Name |

trioctyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRTYHFHGNZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062441 | |

| Record name | Boric acid (H3BO3), trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Boric acid (H3BO3), trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2467-12-1 | |

| Record name | Trioctyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H3BO3), trioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3), trioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trioctyl Borate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trioctyl borate, a versatile borate ester with applications in various fields, including as a lubricant additive and in organic synthesis. The document details the primary synthetic routes—direct esterification and transesterification—offering in-depth experimental protocols, data presentation in structured tables, and visualizations of the chemical pathways and experimental workflows.

Introduction

This compound, also known as boric acid tri-n-octyl ester, is an organic compound with the chemical formula B(O(CH₂)₇CH₃)₃. Its synthesis is most commonly achieved through the esterification of boric acid with 1-octanol. This process is an equilibrium reaction, and to achieve high yields, the removal of water is crucial. An alternative route involves the transesterification of a lower alkyl borate with 1-octanol. This guide will explore both methodologies, providing detailed procedural information and relevant data for successful synthesis and purification.

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below: direct esterification of boric acid and 1-octanol, and transesterification from a lower borate ester.

Direct Esterification of Boric Acid with 1-Octanol

This is the most straightforward method, involving the direct reaction of boric acid with three equivalents of 1-octanol. The key to achieving a high yield is the continuous removal of the water produced during the reaction, which is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[1][2]

A detailed experimental protocol for the synthesis of tri-n-butyl borate, which serves as an excellent model for the synthesis of this compound, is available in the literature.[3] The following protocol has been adapted for the synthesis of this compound.

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a heating mantle with a magnetic stirrer.[4]

-

Reactants: Boric acid (1 mole) and 1-octanol (3.3 moles, a slight excess to drive the reaction) are added to the flask. Toluene is added as the azeotropic solvent.

-

Reaction: The mixture is heated to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and can be removed, while the toluene will be returned to the reaction flask.[1]

-

Monitoring: The reaction is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.[1]

-

Work-up: After cooling, the excess 1-octanol and toluene are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude this compound is purified by fractional vacuum distillation.[3]

Transesterification

Transesterification offers an alternative route to this compound, typically by reacting a lower alkyl borate, such as trimethyl borate, with 1-octanol. This method is also an equilibrium reaction, and the equilibrium is driven towards the product by removing the lower-boiling alcohol (methanol in this case) by distillation.[5]

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. The flask is heated using a heating mantle.

-

Reactants: Trimethyl borate (1 mole) and 1-octanol (3 moles) are added to the reaction flask. A catalyst, such as a metal alkoxide, can be used to accelerate the reaction.

-

Reaction: The mixture is heated to a temperature that allows for the distillation of the methanol byproduct, thus driving the reaction to completion. The reaction temperature is typically in the range of 150-300°C.[1]

-

Purification: Once the reaction is complete, the crude this compound is purified by fractional vacuum distillation to remove any remaining starting materials and byproducts.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Boric Acid | 61.83 | Decomposes | 1.435 |

| 1-Octanol | 130.23 | 195 | 0.824 |

| This compound | 398.48 | 379[6] | 0.855[] |

| Toluene | 92.14 | 111 | 0.867 |

| Trimethyl Borate | 103.91 | 68-69 | 0.932 |

| Methanol | 32.04 | 64.7 | 0.792 |

Table 2: Typical Reaction Conditions and Yields for Direct Esterification

| Parameter | Value | Reference |

| Reactant Ratio (Boric Acid:1-Octanol) | 1 : 3.3 (molar) | Adapted from[3] |

| Solvent | Toluene | [1] |

| Apparatus | Dean-Stark | [1][2] |

| Reaction Temperature | Reflux temperature of Toluene (approx. 111°C) | [1] |

| Purity | >98.0% | [] |

| Yield | Not explicitly stated for this compound, but high yields are expected with azeotropic removal of water. For the analogous tri-n-amyl borate synthesis, yields of 93-96% are reported.[3] |

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the direct esterification of boric acid with 1-octanol to form this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound via direct esterification.

Characterization

The primary methods for characterizing the final this compound product are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon environments in the octyl chains.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing borate esters. For a three-coordinate boron atom in a borate ester like this compound, a characteristic chemical shift is expected.[8]

Conclusion

The synthesis of this compound via direct esterification of boric acid with 1-octanol using azeotropic water removal is a robust and high-yielding method. Transesterification provides a viable alternative. Proper purification by fractional vacuum distillation is essential to obtain a high-purity product. The characterization techniques outlined, particularly ¹¹B NMR, are critical for confirming the structure and purity of the synthesized this compound. This guide provides the necessary foundational knowledge and detailed protocols for researchers and scientists to successfully synthesize and characterize this important borate ester.

References

- 1. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 5. US4066682A - Transesterification of borate esters for producing secondary alcohols - Google Patents [patents.google.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 8. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

Trioctyl borate molecular weight and formula

An In-depth Technical Guide to Trioctyl Borate: Core Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides the core molecular information for this compound, a borate ester.

Core Molecular Data

This compound is an organic compound, specifically the triester of boric acid and octanol.[1] Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₅₁BO₃[1][2][3] |

| Molecular Weight | 398.5 g/mol [1][2] |

| Synonyms | Tri-n-octyl borate, Boric acid (H₃BO₃), trioctyl ester, Trioctyloxyborane[2] |

| Physical Description | Liquid[2] |

Molecular Composition

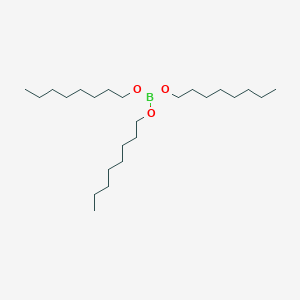

The chemical formula C₂₄H₅₁BO₃ indicates the elemental composition of a single molecule of this compound. This composition can be visualized as a central borate group connected to three octyl chains.

Caption: Molecular components of this compound.

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound with high accuracy. The compound is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, oxygen, boron) in the compound. These percentages are then used to derive the empirical formula, which, in conjunction with the molecular weight from MS, confirms the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H, ¹³C, and ¹¹B NMR can confirm the presence and connectivity of the different groups within the molecule, thereby corroborating the molecular formula.

The detailed standard operating procedures for these techniques are foundational in analytical chemistry and are not specific to this compound. Researchers should refer to standard laboratory protocols for operating these instruments.

References

Physical and chemical properties of tri-n-octyl borate

An In-depth Technical Guide to Tri-n-octyl Borate

Introduction

Tri-n-octyl borate (CAS No. 2467-12-1), also known as boric acid tri-n-octyl ester, is an organoboron compound with the chemical formula C24H51BO3.[1][2] It is a colorless to almost colorless, clear liquid at room temperature. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and essential safety information. Due to its properties, it finds applications as a plasticizer, solvent, and as an intermediate in organic synthesis.[3] It is also used as a lubricant and lubricant additive.[4]

Physical and Chemical Properties

Tri-n-octyl borate is characterized by its low volatility and good thermal stability, making it suitable for high-temperature applications.[3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of Tri-n-octyl Borate

| Property | Value | Reference(s) |

| Molecular Formula | C24H51BO3 | [1][4] |

| Molecular Weight | 398.48 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 379 °C | [1] |

| Density | 0.86 g/cm³ | [1][2] |

| Refractive Index | 1.4350-1.4380 | [1][2] |

| Flash Point | 188 °C | [1] |

| Storage Temperature | 2-8°C is recommended for storage | [1][2] |

Chemical Reactivity and Stability

Hydrolysis: Like other borate esters, tri-n-octyl borate is susceptible to hydrolysis, especially in the presence of water, which can break it down into boric acid and n-octanol. The long octyl chains, however, likely result in a slower hydrolysis rate compared to shorter-chain borates due to steric hindrance.[5] The reaction is significantly faster in basic (alkaline) environments.[5]

Combustibility: It is a combustible liquid when exposed to heat or flame and can react with oxidizing materials.[1][2] In case of fire, foam, CO2, or dry chemical extinguishers are recommended.[1][2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][2]

Reactivity with Acids and Bases: Borate esters react with acids, which can generate heat along with the corresponding alcohol and acid. Interaction with caustic solutions also generates heat.[6]

Experimental Protocols

Synthesis of Tri-n-octyl Borate

1. Esterification of Boric Acid with 1-Octanol

This is a common method for synthesizing tri-n-octyl borate. The reaction involves the direct esterification of boric acid with three equivalents of 1-octanol. To drive the reaction to completion, the water produced during the reaction is typically removed.[5]

-

Materials: Boric acid, 1-octanol, toluene (or another suitable azeotroping agent).

-

Apparatus: A round-bottom flask, a Dean-Stark apparatus, a condenser, and a heating mantle.

-

Procedure:

-

Combine boric acid and 1-octanol in a stoichiometric ratio (1:3) in the round-bottom flask with toluene.

-

Heat the mixture to reflux.

-

The water formed during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap.[5]

-

The reaction is monitored until the theoretical amount of water is collected.

-

After completion, the solvent and any excess alcohol are removed under reduced pressure to yield the crude tri-n-octyl borate.

-

The product can be further purified by vacuum distillation.

-

Workflow for Esterification Synthesis

Caption: Esterification Synthesis Workflow

2. Transesterification

Tri-n-octyl borate can also be synthesized via a transesterification reaction. This process involves the reaction of a trialkyl borate (like trimethyl borate) with a trialkylborine in the presence of a catalyst.[7]

-

Materials: Trialkyl borate (e.g., trimethyl borate), trialkylborine, and a catalyst such as a boron trihalide (e.g., butylboron dichloride).[7]

-

Procedure:

-

The reactants and catalyst are mixed under anhydrous and oxygen-free conditions, typically under an inert atmosphere like nitrogen.[5][7]

-

The mixture is heated to a temperature between 150°C and 300°C.[7]

-

The reaction time can range from a few hours to over a day, depending on the temperature.[7]

-

The desired tri-n-octyl borate is then isolated from the reaction mixture, usually by distillation.[7]

-

Logical Diagram for Transesterification

Caption: Transesterification Reaction Logic

Analytical Methods

The purity of tri-n-octyl borate is often determined by neutralization titration. Due to its susceptibility to hydrolysis, specialized analytical techniques may be required for methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Using a high-pH mobile phase might be necessary to stabilize the boronate ester during analysis.[8]

Safety and Handling

Tri-n-octyl borate is considered moderately toxic by ingestion and is an eye irritant.[1][2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

-

Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, and appropriate protective clothing should be worn when handling this chemical.[9][10]

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid breathing vapors or mist.[9][10] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][10] Storage at 2-8°C is recommended.[1] It should be stored under an inert atmosphere as it is moisture-sensitive.

-

In case of exposure:

In all cases of exposure, it is advisable to consult a physician.[9]

References

- 1. Trioctyl borate CAS#: 2467-12-1 [amp.chemicalbook.com]

- 2. This compound | 2467-12-1 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Boric acid (H3BO3), trioctyl ester | C24H51BO3 | CID 17176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 6. TRIBUTYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. US2835693A - Preparation of esters of boronic and borinic acids - Google Patents [patents.google.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trioctyl Borate (CAS 2467-12-1)

This technical guide provides a comprehensive overview of this compound (CAS 2467-12-1), a versatile organoboron compound. It covers its physicochemical properties, synthesis methodologies, key applications, and safety information. Detailed experimental protocols and structural elucidation techniques are also discussed to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow, clear liquid.[1][2][3] It is characterized by its high solubility in non-polar organic solvents, a consequence of the long octyl chains attached to the borate core.[4] This hydrophobic nature distinguishes it from shorter-chain borate esters.[4]

| Property | Value | Reference |

| CAS Number | 2467-12-1 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C24H51BO3 | [1][2][3][4][5][6][9] |

| Molecular Weight | 398.48 g/mol | [2][3][5][9] |

| Boiling Point | 379 °C | [2][3][5] |

| Density | 0.86 g/cm³ | [2][3][5] |

| Refractive Index | 1.4350 - 1.4380 | [2][3][5] |

| Flash Point | 188 °C | [2][3][5] |

| Purity | Typically >95% or >98% | [1][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis of this compound

This compound can be synthesized through two primary pathways: the esterification of boric acid and the transesterification of trialkyl borates.

Esterification of Boric Acid with 1-Octanol

This is a direct and common method for producing this compound. The reaction involves the condensation of boric acid with three equivalents of 1-octanol.

Experimental Protocol:

-

Reactants: Boric acid and 1-octanol (1:3 molar ratio).

-

Solvent: A solvent that forms an azeotrope with water, such as toluene, is used to facilitate water removal.

-

Apparatus: A reaction flask equipped with a Dean-Stark apparatus and a condenser.

-

Procedure:

-

Combine boric acid, 1-octanol, and toluene in the reaction flask.

-

Heat the mixture to reflux. The water produced during the esterification is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. This continuous removal of water drives the reaction equilibrium towards the formation of the this compound ester.[4]

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

-

Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

To maximize the yield, careful control of reaction parameters such as temperature and reaction time is essential.[4]

Transesterification of Trialkyl Borates

This alternative route offers flexibility by allowing the use of different starting trialkyl borates and trihydrocarbylborines.

Experimental Protocol:

-

Reactants: A trialkyl borate (e.g., triethyl borate or tributyl borate) and a trihydrocarbylborine.

-

Catalyst: Catalytic amounts of a compound with a boron-to-halogen bond, such as boron trichloride (BCl₃) or butylboron dichloride, can significantly enhance the reaction rate.[4]

-

Reaction Conditions: The reaction must be conducted under an anhydrous and oxygen-free atmosphere (e.g., under nitrogen gas) to prevent hydrolysis of the borate esters and other side reactions.[4] The optimal temperature range is between 150°C and 300°C, with approximately 200°C being ideal.[4]

-

Procedure:

-

Charge the trialkyl borate and trihydrocarbylborine into a dry reaction vessel under an inert atmosphere.

-

Add the catalyst.

-

Heat the mixture to the desired temperature.

-

The progress of the transesterification can be monitored by techniques such as gas chromatography to observe the formation of the desired this compound and the consumption of the starting materials.

-

-

Purification: The product is isolated and purified by fractional distillation to separate it from the lower-boiling alcohol byproduct and any remaining starting materials.

Applications in Research and Industry

This compound's unique properties make it valuable in several fields:

-

Plasticizer and Solvent: It is used to improve the flexibility and durability of polymers, especially in the manufacturing of plastics and coatings. Its low volatility and high thermal stability make it suitable for high-temperature applications.[1]

-

Chemical Intermediate: As an organoboron compound, it serves as a versatile reagent and building block in organic synthesis.[1][4][7] The Lewis acidic nature of the boron atom, with its empty p-orbital, is fundamental to its reactivity and catalytic activity.[4]

-

Research Chemical: It has been submitted to the National Cancer Institute (NCI) for testing and evaluation under the NSC number 783.[4]

Structural Elucidation and Theoretical Studies

Advanced spectroscopic and computational methods are employed to understand the structure and reactivity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful technique for characterizing borate esters. For this compound, the three-coordinate, trigonal planar (BO₃) boron atom is expected to show a signal in the chemical shift range of approximately +12 to +19 ppm.[4]

-

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic and geometric structure of this compound.[4] These studies provide insights into its chemical bonding, reactivity, and the high thermal stability conferred by the strong B-O bonds.[4] DFT can also be used to predict spectroscopic parameters, aiding in the interpretation of experimental data.[4]

Safety and Handling

This compound is classified as an irritant and is moderately toxic by ingestion.[2][3][4][5][6] It is also an eye irritant.[2][3][5]

-

GHS Classification: Irritant, Signal Word: Warning.[4]

-

Hazards: Combustible when exposed to heat or flame and can react with oxidizing materials.[2][3][5] When heated to decomposition, it emits acrid smoke and irritating fumes.[2][3][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Keep away from heat, sparks, open flames, and hot surfaces.[10] Ground/bond the container and receiving equipment to prevent static discharge.[10]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

-

-

Firefighting: Use foam, CO₂, or dry chemical extinguishers.[2][3][5]

This technical guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all recommended safety precautions.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 2467-12-1 [chemicalbook.com]

- 3. This compound CAS#: 2467-12-1 [amp.chemicalbook.com]

- 4. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 5. This compound CAS#: 2467-12-1 [chemicalbook.com]

- 6. This compound, CasNo.2467-12-1 Hebei Nengqian Chemical Import and Export Co., LTD China (Mainland) [nengxian.lookchem.com]

- 7. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 8. nbinno.com [nbinno.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Lewis Acidity of Trioctyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate, a trialkoxyborane, is recognized for its role as a mild Lewis acid, finding applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, addressing the theoretical background, experimental determination, and practical implications for researchers in academia and industry. While specific quantitative data for this compound is scarce in publicly available literature, this document extrapolates from data on analogous borate esters and outlines the established methodologies for its determination. This guide also presents detailed experimental protocols and visual workflows to facilitate the investigation of its Lewis acidic properties.

Introduction to the Lewis Acidity of Borate Esters

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry that governs a wide range of chemical reactivity. Boron compounds, particularly boranes and their derivatives, are archetypal Lewis acids due to the electron-deficient nature of the boron atom. This compound, with the chemical formula B(O(CH₂)₇CH₃)₃, belongs to the class of trialkyl borates. The Lewis acidity in these compounds arises from the vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base.

However, the Lewis acidity of trialkyl borates is significantly attenuated compared to trihaloboranes. This is due to the presence of oxygen atoms directly bonded to the boron. The lone pairs of electrons on the oxygen atoms can donate electron density to the empty p-orbital of the boron through π-donation, thus reducing its electron-accepting capability. This intramolecular quenching of the boron's Lewis acidity makes this compound a mild and selective Lewis acid catalyst.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of a compound. The most common scales include the Gutmann-Beckett method and the determination of Fluoride Ion Affinity (FIA).

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a substance in solution.[1][2] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the change in the ³¹P NMR chemical shift upon interaction with a Lewis acid is measured. The Acceptor Number (AN) is a dimensionless value that quantifies this change.

While a specific Gutmann-Beckett Acceptor Number for this compound has not been reported in the reviewed literature, orthoborate esters are generally known to have relatively low Lewis acidity as determined by this method.[3] For comparison, trimethyl borate, a smaller analogue, has a reported AN, though the exact value can vary based on experimental conditions. The larger octyl groups in this compound are expected to have a minor electronic effect on the boron center compared to methyl groups, suggesting a similarly low AN.

Fluoride Ion Affinity (FIA)

Fluoride ion affinity (FIA) is a computational method used to assess the intrinsic Lewis acidity of a molecule in the gas phase.[4][5] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Computational studies on various boranes and borate esters have been conducted to determine their FIAs.[4][6] Although no specific FIA value for this compound was found, the trends observed for other borate esters suggest that it would have a significantly lower FIA compared to strong Lewis acids like boron trifluoride. The electron-donating alkoxy groups substantially decrease the fluoride ion affinity.

Table 1: Comparison of Lewis Acidity Data for Representative Boron Compounds

| Compound | Method | Lewis Acidity Value | Reference |

| Boron Trifluoride (BF₃) | Gutmann-Beckett | AN = 89 | [2] |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett | AN = 82 | [2] |

| Boron Trichloride (BCl₃) | Gutmann-Beckett | AN = 105.7 | [7] |

| Boron Tribromide (BBr₃) | Gutmann-Beckett | AN = 109.3 | [7] |

| Triethyl Borate | Gutmann-Beckett | AN = 17 | [3] |

| This compound | Gutmann-Beckett | Not Reported (Expected to be low) | |

| Boron Trifluoride (BF₃) | Fluoride Ion Affinity | Varies with computational method | [4] |

| This compound | Fluoride Ion Affinity | Not Reported (Expected to be low) |

Experimental Protocols for Lewis Acidity Determination

For researchers aiming to quantify the Lewis acidity of this compound, the following established protocols can be adapted.

Gutmann-Beckett Method Protocol

This protocol outlines the determination of the Acceptor Number (AN) using ³¹P NMR spectroscopy.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes and spectrometer

Procedure:

-

Preparation of the Et₃PO solution: Prepare a stock solution of a known concentration of Et₃PO in the chosen anhydrous NMR solvent.

-

Preparation of the sample: In an NMR tube, add a precise amount of this compound.

-

Add a known volume of the Et₃PO stock solution to the NMR tube containing the this compound. The molar ratio of Et₃PO to the Lewis acid is typically less than 1 to ensure all the Et₃PO is complexed.

-

NMR analysis: Acquire the ³¹P NMR spectrum of the sample.

-

Data analysis:

Computational Determination of Fluoride Ion Affinity (FIA)

This protocol describes a general workflow for the computational determination of FIA using quantum chemical calculations.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

Procedure:

-

Structure optimization:

-

Build the 3D structures of this compound and the fluoride ion (F⁻).

-

Perform geometry optimizations and frequency calculations for both species using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

-

Adduct structure optimization:

-

Build the 3D structure of the this compound-fluoride adduct, [B(O(CH₂)₇CH₃)₃F]⁻.

-

Perform a geometry optimization and frequency calculation for the adduct.

-

-

Energy calculation:

-

Extract the electronic energies (including zero-point vibrational energy corrections) for this compound, F⁻, and the adduct from the output files.

-

-

FIA calculation:

-

The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: B(O(CH₂)₇CH₃)₃ + F⁻ → [B(O(CH₂)₇CH₃)₃F]⁻

-

ΔH ≈ ΔE_electronic + ΔZPVE

-

Role in Catalysis and Relevance to Drug Development

The mild Lewis acidity of this compound and other borate esters makes them useful catalysts in specific organic transformations where stronger Lewis acids might cause side reactions or decomposition of sensitive substrates.

Catalytic Applications

Borate esters have been shown to catalyze reactions such as direct amidation of carboxylic acids and polymerization of olefins.[8][9] In these reactions, the borate ester activates the substrate by coordinating to a Lewis basic site, thereby facilitating the subsequent reaction step.

The following diagram illustrates a general catalytic cycle for a borate-ester-catalyzed amidation reaction.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. Borate esters - Wikipedia [en.wikipedia.org]

- 4. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. magritek.com [magritek.com]

- 8. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 9. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Solubility of Trioctyl Borate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate (CAS No. 2467-12-1), a borate ester, is a colorless to pale yellow liquid utilized in various industrial applications, including as a plasticizer, lubricant, and flame retardant.[1][2] Its solubility in organic solvents is a critical parameter for its formulation and application in non-aqueous systems. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing its solubility profile.

Introduction

This compound, with the chemical formula C24H51BO3, is an organoboron compound characterized by a central boron atom bonded to three octyloxy groups.[3] This structure, particularly the long alkyl chains, imparts a non-polar character to the molecule, governing its solubility behavior.[4] Understanding the solubility of this compound in various organic solvents is essential for its effective use in diverse applications, ensuring homogeneity and stability in formulations.

Solubility Profile of this compound

This compound exhibits high solubility in a range of non-polar and polar organic solvents.[1] This is attributed to the hydrophobic nature of the octyl groups, which facilitates favorable interactions with organic solvent molecules.[4] Conversely, it is practically insoluble in water.[1]

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility | Citation |

| Hexane | C6H14 | Non-polar | Soluble | [1] |

| Heptane | C7H16 | Non-polar | Soluble | [1] |

| Ethanol | C2H5OH | Polar | Soluble | [1] |

| Diethyl Ether | (C2H5)2O | Polar Aprotic | Soluble | [5] |

| Hydrocarbons | Various | Non-polar | Soluble | [5] |

| Water | H2O | Polar | Insoluble | [1] |

Table 1. Qualitative solubility of this compound in various solvents.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This protocol is based on the gravimetric method, which involves preparing a saturated solution and determining the concentration of the solute after solvent evaporation.

Materials

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance (readable to 0.0001 g)

-

Drying oven

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a minimum of 24 hours with continuous agitation to ensure the formation of a saturated solution.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the excess this compound to settle at the bottom of the vials for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry, and pre-weighed volumetric flask.

-

Transfer the collected supernatant to the weighed volumetric flask and record the exact volume.

-

Evaporate the solvent from the flask using a gentle stream of inert gas or by placing it in a drying oven at a temperature below the boiling point of this compound (326 °C) but sufficient to evaporate the solvent.[1]

-

Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator.

-

Weigh the flask containing the this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight of the flask with the residue.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Experimental Workflow Diagram```dot

Caption: Logical workflow for this compound formulation development.

Conclusion

This compound is a versatile compound with excellent solubility in a wide array of organic solvents, making it suitable for numerous non-aqueous applications. While precise quantitative solubility data is limited, the provided experimental protocol offers a robust method for its determination. The logical workflow presented can guide researchers and formulation scientists in the efficient development of stable and effective products containing this compound. Further research to quantify the solubility of this compound in various solvents at different temperatures would be a valuable addition to the existing literature.

References

An In-Depth Technical Guide to the Thermal Stability of Trioctyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctyl borate, a borate ester with applications as a lubricant additive and polymer crosslinking agent, exhibits thermal stability crucial to its performance in high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition profile and relevant experimental methodologies. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related borate esters and established analytical techniques to present a thorough understanding of its expected thermal behavior. This document details standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents illustrative data based on analogous compounds, and discusses the likely thermal decomposition pathways.

Introduction

This compound (C₂₄H₅₁BO₃) is an organoboron compound recognized for its utility as a lubricant additive, where it contributes to anti-wear and friction-reducing properties.[1] It also finds application in polymer chemistry as a plasticizer and crosslinking agent, enhancing the mechanical and thermal characteristics of various polymers.[1] The efficacy of this compound in these roles is intrinsically linked to its thermal stability, as it is often subjected to elevated temperatures during processing and end-use. Understanding the thermal decomposition behavior of this compound is therefore paramount for predicting its performance, ensuring operational safety, and optimizing its application.

This guide serves as a technical resource for professionals in research and development, offering a detailed examination of the thermal stability of this compound. It consolidates information on standard analytical techniques, presents expected quantitative data in a structured format, and explores the potential mechanisms of its thermal degradation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁BO₃ | [2] |

| Molecular Weight | 398.48 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 379 °C | [2] |

| Flash Point | 188 °C | [2] |

| Density | 0.86 g/cm³ | [2] |

Thermal Analysis Methodologies

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information regarding mass loss as a function of temperature and the energetics of thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

The following protocol is based on standard methods for the analysis of lubricant additives, such as those outlined in ASTM E1131 and ASTM E2550.[3]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a similar protocol would be followed using an air or oxygen atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

This protocol is based on general procedures for the thermal analysis of organic compounds and lubricant additives.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating from ambient temperature to a temperature above the expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are observed as peaks.

Thermal Stability Data (Illustrative)

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present illustrative data based on the expected behavior of similar long-chain alkyl borate esters used as lubricant additives.

Thermogravimetric Analysis (TGA) Data

| Parameter | Illustrative Value |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C |

| Weight Loss at 300 °C | 10 - 20 % |

| Weight Loss at 400 °C | 80 - 95 % |

| **Final Residue at 600 °C (in N₂) ** | < 5 % |

Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Illustrative Temperature Range | Enthalpy Change |

| Boiling Point | ~379 °C (endothermic peak) | ΔHvap |

| Decomposition | > 200 °C (exothermic events) | ΔHdecomp |

Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through the cleavage of the boron-oxygen (B-O) and carbon-oxygen (C-O) bonds. The presence of long alkyl chains suggests that the decomposition mechanism may involve β-hydride elimination, a common pathway for organometallic and related compounds.

A plausible decomposition pathway can be summarized as follows:

-

Initiation: At elevated temperatures, the B-O or C-O bond undergoes homolytic or heterolytic cleavage.

-

Propagation: A likely propagation step involves a β-hydride elimination from one of the octyl groups. This would lead to the formation of 1-octene and a borinic acid intermediate.

-

Further Decomposition: The borinic acid intermediate can undergo further decomposition, potentially leading to the formation of boric acid and additional 1-octene.

-

Final Products: The final decomposition products are expected to include volatile hydrocarbons (such as 1-octene), water, and a boron-containing residue (such as boric acid or boron oxides at higher temperatures).

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Purity: Impurities can potentially catalyze decomposition reactions, lowering the overall thermal stability.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere. Borate esters are known to possess some antioxidant properties, which may mitigate this to some extent.[4]

-

Hydrolytic Stability: Borate esters are susceptible to hydrolysis, which can lead to the formation of boric acid and the corresponding alcohol (1-octanol).[3][5] The presence of water, even in trace amounts, can therefore impact the thermal stability and the observed decomposition profile. The hydrolytic stability of borate esters can be improved by the introduction of nitrogen-containing groups that can coordinate with the electron-deficient boron atom.[6]

Conclusion

This compound is a compound with moderate to good thermal stability, making it suitable for various high-temperature applications. Its thermal decomposition is expected to initiate at temperatures above 200 °C and proceed via cleavage of B-O and C-O bonds, likely involving β-hydride elimination to yield volatile hydrocarbons. The primary methods for assessing its thermal stability are TGA and DSC, which provide critical data on decomposition temperatures and thermal transitions. While specific experimental data for this compound is limited, the information presented in this guide, based on analogous compounds and standard methodologies, provides a robust framework for researchers and professionals working with this and related borate esters. Further experimental studies are warranted to precisely quantify the thermal decomposition kinetics and elucidate the detailed degradation mechanism of this compound.

References

- 1. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 2. This compound CAS#: 2467-12-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Trioctyl borate synthesis from boric acid and octanol

An In-depth Technical Guide to the Synthesis of Trioctyl Borate from Boric Acid and 1-Octanol

Introduction

This compound (CAS No. 2467-12-1), an organic ester of boric acid, is a compound with applications as a lubricant additive, rust inhibitor, and intermediate in various chemical syntheses.[1][2] Its synthesis is typically achieved through the direct esterification of boric acid with 1-octanol. This process is a reversible condensation reaction where water is produced as a byproduct. To achieve high yields, the equilibrium of the reaction must be shifted towards the product side, which is commonly accomplished by the continuous removal of water.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the chemical pathway, a standard experimental protocol, and relevant quantitative data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Reaction Pathway

The synthesis of this compound involves the reaction of one mole of boric acid with three moles of 1-octanol to yield one mole of this compound and three moles of water.

Overall Reaction: H₃BO₃ + 3 CH₃(CH₂)₇OH ⇌ B(O(CH₂)₇CH₃)₃ + 3 H₂O

The reaction proceeds through a stepwise esterification mechanism, where the hydroxyl groups of boric acid are successively replaced by octyloxy groups. Driving the reaction to completion requires the efficient removal of the water formed.[3]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The most common and effective laboratory-scale method for synthesizing this compound is the direct esterification of boric acid and 1-octanol using azeotropic distillation to remove water.[3][5]

Method: Azeotropic Dehydration

This protocol is based on established procedures for the synthesis of similar trialkyl borates.[5]

Materials:

-

Boric Acid (H₃BO₃)

-

1-Octanol (C₈H₁₇OH)

-

Toluene (as azeotropic solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the round-bottom flask, add boric acid (1.0 mol equivalent), 1-octanol (3.0-3.3 mol equivalents), and toluene (approximately 100 mL for a 1-mole scale reaction). A slight excess of octanol can help drive the reaction to completion.

-

Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reflux until the theoretical amount of water (3.0 mol equivalents) has been collected in the trap, indicating the reaction is complete.[5] This may take several hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution followed by brine to remove any unreacted boric acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and any excess 1-octanol using a rotary evaporator.

-

For high purity, the resulting crude this compound can be purified by vacuum distillation.[6] Given its high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Alternatively, purification can be attempted via column chromatography using neutral alumina, as silica gel may cause hydrolysis of the borate ester.[7][8]

-

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data, including physical properties and typical reaction parameters, are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2467-12-1 | [2][3][9] |

| Molecular Formula | C₂₄H₅₁BO₃ | [2][3][9] |

| Molecular Weight | 398.48 g/mol | [2][9] |

| Appearance | Liquid | [2] |

| Boiling Point | 389.0 ± 10.0 °C at 760 mmHg | [6] |

| Density | 0.9 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.437 | [6] |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Recommended Value / Range | Notes | Reference(s) |

| Reactant Molar Ratio | 1 : 3.0-3.3 (Boric Acid : 1-Octanol) | A slight excess of alcohol can improve yield. | [5] |

| Solvent | Toluene | Forms a low-boiling azeotrope with water. | [3][5] |

| Catalyst | None required (autocatalytic) | The reaction is primarily driven by water removal. | [5] |

| Temperature | Reflux temperature of toluene/octanol mixture | Typically around 110-120 °C. | [5] |

| Reaction Time | Several hours | Dependent on scale and efficiency of water removal. | |

| Expected Yield | 75-90% | Yields for similar long-chain alcohols are in this range. | [5] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for characterizing borate esters. Trigonal (BO₃) boron atoms, as found in this compound, typically show a signal in the chemical shift range of +12 to +19 ppm.[3] ¹H and ¹³C NMR would confirm the structure of the octyl chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show the absence of the broad O-H stretch from boric acid and 1-octanol, and the presence of characteristic B-O and C-H stretches.

Safety Information

This compound is an eye irritant and may cause skin irritation.[2][9] It is combustible when exposed to heat or flame.[9] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood.

References

- 1. CN101735254A - Boric acid ester synthesis method - Google Patents [patents.google.com]

- 2. Boric acid (H3BO3), trioctyl ester | C24H51BO3 | CID 17176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2467-12-1 | Benchchem [benchchem.com]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: 2467-12-1 [chemicalbook.com]

Transesterification routes for trialkyl borates

An In-depth Technical Guide to the Transesterification Routes for Trialkyl Borates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trialkyl borates, or borate esters, are organoboron compounds with the general formula B(OR)₃. They serve as versatile intermediates in organic synthesis and are crucial precursors for a wide range of organoboron compounds, including boronic acids and their esters. These derivatives are of paramount importance in modern medicinal chemistry and drug discovery, featuring prominently in Suzuki couplings and as key structural motifs in several FDA-approved drugs.[1][2]

Transesterification is a key reaction for the synthesis of trialkyl borates. It involves the exchange of an alkoxy group (-OR) from an existing ester with another alcohol. In the context of borate esters, this equilibrium-driven process provides efficient pathways to either lower- or higher-boiling borates, depending on the chosen reagents and reaction conditions. This guide provides a detailed overview of the primary transesterification routes, experimental protocols, and relevant quantitative data for the synthesis of trialkyl borates.

Core Transesterification Routes

The synthesis of trialkyl borates via transesterification is typically driven to completion by exploiting the volatility of one of the products. The reaction equilibrium is shifted by continuously removing the most volatile component from the reaction mixture through distillation.[3] Two primary strategies are employed:

-

Synthesis of Higher Alkyl Borates from Lower Alkyl Borates: This route involves the reaction of a low-boiling trialkyl borate, most commonly trimethyl borate (B(OCH₃)₃), with a higher-boiling alcohol (R'OH, where R' has a higher molecular weight than methyl). The more volatile methanol is removed as a methanol-trimethyl borate azeotrope, driving the reaction toward the formation of the desired higher alkyl borate (B(OR')₃).[4][5] This method is particularly efficient when run as a continuous process.[5]

-

Synthesis of Lower Alkyl Borates from Higher Alkyl Borates: This approach is the reverse of the first. A high-boiling trialkyl borate (e.g., n-amyl borate) is reacted with a high-boiling methyl ester (e.g., methyl benzoate or methyl stearate).[3][6] The reaction produces the highly volatile trimethyl borate, which is distilled from the reaction mixture as it forms, thereby driving the reaction to completion.[3][7]

Logical Relationship of Transesterification Routes

Caption: Logical flow of the two primary transesterification routes for trialkyl borates.

Catalysis in Borate Transesterification

While some transesterification reactions can proceed without a catalyst, the reaction rate is often slow.[7] Various catalysts have been investigated to improve reaction efficiency.

-

Metal Alkoxides: These are the most effective catalysts for this transformation. A mixture of magnesium and aluminum alkoxides, specifically magnesium-aluminum ethoxide, has been identified as a superior catalyst compared to simple alkoxides.[7] Aluminum isopropoxide is also commonly used.[3][6] These catalysts are highly active, even at low concentrations (e.g., 0.03 mol per mole of borate).[7]

-

Acid and Base Catalysts: Other catalysts, including hydrochloric acid, p-toluene sulfonic acid, sodium methoxide, and aluminum chloride, have been tested but were found to be significantly less effective than metal alkoxides.[7]

-

Solid Acid Catalysts: For environmentally benign processes, solid acid catalysts like borate zirconia (B₂O₃/ZrO₂) have been successfully used for the transesterification of β-ketoesters under solvent-free conditions. This approach offers the advantages of a simpler workup and catalyst recyclability.

Quantitative Data Summary

The efficiency of transesterification is highly dependent on the choice of reactants and catalysts. The following tables summarize yields from various experimental conditions reported in the literature.

Table 1: Comparison of Catalysts for the Transesterification of Isoamyl Borate with Methyl Benzoate [7]

| Catalyst | Boiler Temp. (°C) | Reaction Time (hrs) | Yield of Methyl Borate (%) |

|---|---|---|---|

| Magnesium-Aluminum Ethoxide | 210 | 4.5 | 92.0 |

| Aluminum Isopropoxide | 210 | 12.0 | 75.0 |

| p-Toluene Sulfonic Acid | 210 | 18.0 | 40.0 |

| Sodium Methoxide | 210 | 20.0 | 25.0 |

| Hydrochloric Acid | 210 | 24.0 | 15.0 |

| None | 210 | 36.0 | No reaction |

Table 2: Yields of Trimethyl Borate from High-Boiling Borates and Methyl Esters [3][7]

| Trialkyl Borate | Methyl Ester | Catalyst | Yield (%) |

|---|---|---|---|

| n-Propyl Borate | Methyl Benzoate | Mg-Al Ethoxide | 92 (average) |

| n-Amyl Borate | Methyl Benzoate | Mg-Al Ethoxide | 92 (average) |

| Isoamyl Borate | Methyl Benzoate | Mg-Al Ethoxide | 92.0 |

| 2-Ethylhexyl Borate | Methyl Benzoate | Mg-Al Ethoxide | 92 (average) |

| n-Amyl Borate | Methyl Phthalate | Mg-Al Ethoxide | 75 (average) |

| n-Amyl Borate | Methyl Stearate | Al Isopropoxide | High |

| Tribenzyl Borate | Methyl Stearate | Al Isopropoxide | High |

Table 3: Yields of Higher Alkyl Borates via Continuous Transesterification of Trimethyl Borate [5]

| Alcohol Reactant | Mole Ratio (TMB:Alcohol) | Product Purity | Yield |

|---|---|---|---|

| Absolute Ethyl Alcohol | 4 : 3 | >99% | ~100% |

| Absolute Isopropyl Alcohol | 4 : 3 | >99% | ~100% |

| Absolute n-Propyl Alcohol | 4 : 3 | >99% | ~100% |

| Absolute n-Butyl Alcohol | 4 : 3 | >99% | ~100% |

| Absolute t-Butyl Alcohol | 4 : 3 | >99% | ~100% |

| Absolute Alcohol (General) | 4 : 2.8-3.4 | >90% | >90% |

Experimental Protocols

The following sections provide detailed methodologies for the key transesterification reactions.

Protocol 1: Synthesis of Trimethyl Borate from n-Amyl Borate and Methyl Stearate

This protocol is based on the transesterification of a high-boiling borate with a high-boiling methyl ester.[3][6]

Materials:

-

n-Amyl borate

-

Methyl stearate

-

Aluminum Isopropoxide (catalyst)

Apparatus:

-

Round-bottom flask equipped with a thermometer and magnetic stirrer.

-

Fractionating column (e.g., Vigreux or packed column).

-

Distillation head with a condenser and a collection flask.

-

Heating mantle.

Procedure:

-

Charge the round-bottom flask with the high-boiling trialkyl borate (e.g., n-amyl borate), the high-boiling methyl ester (e.g., methyl stearate), and the catalyst (e.g., aluminum isopropoxide).

-

Assemble the fractionating column and distillation apparatus. Ensure all glassware is dry.

-

Heat the reaction mixture to reflux.

-

The volatile trimethyl borate will form and ascend the fractionating column.

-

Carefully collect the trimethyl borate distillate. The reaction is driven to completion by the continuous removal of this product. The head temperature should be maintained near the boiling point of trimethyl borate (68°C) or its azeotrope with methanol.

-

Continue the distillation until the formation of trimethyl borate ceases, which is indicated by a rise in the column head temperature.

-

The collected product can be further purified if necessary, though this method often yields high-purity trimethyl borate directly.

Workflow for Trimethyl Borate Synthesis

Caption: Experimental workflow for the synthesis of trimethyl borate via Route 2.

Protocol 2: Continuous Synthesis of Triethyl Borate from Trimethyl Borate

This protocol describes a continuous process for producing higher alkyl borates, which achieves nearly quantitative yields and high purity.[5]

Materials:

-

Trimethyl borate (TMB)

-

Absolute ethyl alcohol

Apparatus:

-

Multi-plate fractionating column (e.g., 35-plate Oldershaw bubble plate column).

-

Reboiler equipped with a level controller and heating source.

-

Distillation head of the tipping bucket type.

-

Flowmeters to control feed addition and product withdrawal rates.

Procedure:

-

Prepare a feed solution of trimethyl borate and absolute ethyl alcohol. The optimal molar ratio is 4 moles of TMB to 3 moles of absolute alcohol.[5]

-

Start the process by refluxing pure triethyl borate in the reboiler to establish the column's temperature gradient.

-

Continuously feed the TMB/ethanol solution into the fractionating column at an appropriate plate.

-

Continuously remove the low-boiling trimethyl borate-methanol azeotrope from the top of the column.

-

Continuously withdraw the high-purity triethyl borate product from the bottom of the column (reboiler) using the level controller.

-

Maintain steady-state operation by balancing the feed rate with the rates of product and distillate removal. This process avoids the formation of mixed esters and thermal decomposition, leading to yields and purity exceeding 99%.[5]

Workflow for Continuous Higher Borate Synthesis

Caption: Workflow for the continuous synthesis of higher alkyl borates via Route 1.

Applications in Drug Development and Research

The synthesis of trialkyl borates via transesterification is not merely an academic exercise; it is a foundational technique for producing key building blocks for the pharmaceutical industry.

-

Precursors to Boronic Acids: Trialkyl borates, particularly trimethyl borate, are common precursors to unsymmetrical borate esters, which are then hydrolyzed to form boronic acids.[2] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Boron in Medicinal Chemistry: Boron-containing compounds have emerged as a significant class of therapeutic agents. The electrophilic nature of the boron atom allows for unique interactions with biological targets.[8] FDA-approved drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, and crisaborole (Eucrisa), an anti-inflammatory agent, highlight the therapeutic potential of organoboron compounds derived from borate ester intermediates.[1]

-

Catalysis: Borate esters themselves can function as mild, efficient catalysts for other critical transformations, such as the formation of amide bonds from carboxylic acids and amines.[9][10] This application is highly relevant in drug development, where amide bond formation is one of the most common and vital reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Borate esters - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. researchgate.net [researchgate.net]

- 5. US2987537A - Method of preparing alkyl borate esters - Google Patents [patents.google.com]

- 6. "Synthesis of trimethyl borate by ester interchange" by Hugh Murphy [digitalcommons.njit.edu]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolytic Stability of Borate Esters

This guide provides a comprehensive overview of the hydrolytic stability of borate esters, a critical parameter in their application across various scientific disciplines, including drug development, materials science, and organic synthesis. Borate esters, while versatile, are often susceptible to hydrolysis, which can impact their efficacy, shelf-life, and performance.[1][2][3] Understanding the mechanisms of hydrolysis, the factors that govern stability, and the methods for its assessment is paramount for the rational design and application of these compounds.

Mechanism of Borate Ester Hydrolysis

The susceptibility of borate esters to hydrolysis stems from the electron-deficient nature of the boron atom.[4] In its common trigonal planar (sp² hybridized) state, the boron atom possesses a vacant p-orbital, making it an electrophilic center and a Lewis acid.[4][5] Hydrolysis is essentially a nucleophilic attack by water on this electrophilic boron center.

The reaction generally proceeds through a multi-step mechanism involving a tetrahedral (sp³ hybridized) intermediate.[6][7] The overall process can be influenced by pH, with distinct pathways for neutral, acid-catalyzed, and base-catalyzed hydrolysis.

-

Neutral Hydrolysis: A water molecule acts as the nucleophile, attacking the boron atom to form a tetracoordinated borate intermediate. This intermediate then breaks down, releasing an alcohol molecule and forming a boronic acid (in the case of boronate esters) or boric acid. This process can repeat until all ester bonds are cleaved.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, readily attacks the boron atom.[8] This pathway is generally faster and involves the formation of a negatively charged tetrahedral intermediate, which subsequently expels an alkoxide ion (RO⁻). The alkoxide then abstracts a proton from water to form the alcohol.

-

Acid-Catalyzed Hydrolysis: In acidic media, a proton can coordinate to one of the ester's oxygen atoms, increasing the electrophilicity of the boron atom and making it more susceptible to attack by water.

The hydrolysis of trialkyl borates is known to be significantly faster than that of silicon alkoxides, often occurring almost instantaneously at room temperature.[6]

Caption: General mechanism of borate ester hydrolysis.

Factors Influencing Hydrolytic Stability

The stability of a borate ester is not an intrinsic constant but is highly dependent on its molecular structure and the surrounding environment. Key factors include steric hindrance, electronic effects, structural constraints of cyclic esters, and the composition of the medium.[9]

Steric Effects

Increasing the steric bulk of the alcohol or diol groups attached to the boron atom physically hinders the approach of a water molecule.[3] This steric shielding slows the rate of nucleophilic attack, thereby enhancing hydrolytic stability. For instance, borate esters derived from bulky diols like pinanediol are known to be among the most hydrolytically stable.[1][3] Similarly, increasing the molecular weight of the alkyl groups in simple trialkyl borates leads to a slower rate of hydrolysis.[6]

Electronic Effects

The electronic environment around the boron atom plays a crucial role.

-

Inductive Effects: Electron-withdrawing groups on the organic moiety can increase the Lewis acidity of the boron, potentially making it more susceptible to hydrolysis. Conversely, electron-donating groups can decrease Lewis acidity.

-

Intramolecular Coordination: The most significant electronic stabilization is achieved through intramolecular coordination. When a Lewis basic atom, such as nitrogen, is positioned appropriately within the molecule, it can donate a lone pair of electrons to the vacant p-orbital of the boron atom.[10] This forms a dative B-N bond, transitioning the boron to a more stable, less electrophilic tetracoordinate state, which dramatically improves resistance to hydrolysis.[11][12] This strategy is widely used to create highly stable boronate esters for various applications.[10]

Structural Constraints in Cyclic Esters

Cyclic borate esters, formed from diols, generally exhibit different stability profiles compared to their acyclic counterparts.

-

Ring Size: The stability is influenced by ring strain. Six-membered cyclic boronic esters are generally more thermodynamically stable than their five-membered counterparts.[12][13] The five-membered ring has greater angle strain, which can contribute to a faster rate of hydrolysis.[13]

-